1-(5-methyl-1,2-oxazole-3-carbonyl)-4-{4H,5H,6H,7H-thieno[3,2-c]pyridin-5-yl}piperidine
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Overview
Description
1-(5-methyl-1,2-oxazole-3-carbonyl)-4-{4H,5H,6H,7H-thieno[3,2-c]pyridin-5-yl}piperidine is a complex heterocyclic compound It features a unique structure combining oxazole, thienopyridine, and piperidine moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(5-methyl-1,2-oxazole-3-carbonyl)-4-{4H,5H,6H,7H-thieno[3,2-c]pyridin-5-yl}piperidine typically involves multi-step organic reactions. The process begins with the preparation of the oxazole and thienopyridine intermediates, followed by their coupling with piperidine under specific conditions. Common reagents used include acetic acid, hydrochloric acid, and various catalysts to facilitate the reactions .
Industrial Production Methods
Industrial production of this compound would likely involve optimizing the synthetic route for scalability and cost-effectiveness. This includes using continuous flow reactors and automated systems to ensure consistent quality and yield. The choice of solvents, temperature control, and purification methods are crucial factors in the industrial synthesis process .
Chemical Reactions Analysis
Types of Reactions
1-(5-methyl-1,2-oxazole-3-carbonyl)-4-{4H,5H,6H,7H-thieno[3,2-c]pyridin-5-yl}piperidine can undergo various chemical reactions, including:
Oxidation: This reaction typically involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This involves the addition of hydrogen or the removal of oxygen, using reducing agents such as lithium aluminum hydride.
Substitution: This includes nucleophilic or electrophilic substitution reactions, where functional groups are replaced by others under specific conditions
Common Reagents and Conditions
Common reagents used in these reactions include acids, bases, oxidizing agents, and reducing agents. The conditions vary depending on the desired reaction, often involving controlled temperatures, specific solvents, and catalysts to enhance reaction rates and selectivity .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxazole derivatives, while reduction could produce piperidine derivatives. Substitution reactions can introduce various functional groups, leading to a wide range of potential products .
Scientific Research Applications
1-(5-methyl-1,2-oxazole-3-carbonyl)-4-{4H,5H,6H,7H-thieno[3,2-c]pyridin-5-yl}piperidine has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound’s unique structure makes it a candidate for studying biological interactions and potential therapeutic effects.
Medicine: It is explored for its potential as a drug candidate, particularly in targeting specific biological pathways.
Industry: The compound’s properties make it useful in developing new materials with specific characteristics, such as conductivity or stability
Mechanism of Action
The mechanism of action of 1-(5-methyl-1,2-oxazole-3-carbonyl)-4-{4H,5H,6H,7H-thieno[3,2-c]pyridin-5-yl}piperidine involves its interaction with molecular targets in biological systems. The compound may bind to specific receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and require further research to elucidate .
Comparison with Similar Compounds
Similar Compounds
Oxazole Derivatives: Compounds containing the oxazole ring, known for their biological activity and synthetic versatility.
Thienopyridine Derivatives: These compounds are studied for their potential therapeutic effects and unique chemical properties.
Piperidine Derivatives: Widely used in medicinal chemistry for their pharmacological properties
Uniqueness
1-(5-methyl-1,2-oxazole-3-carbonyl)-4-{4H,5H,6H,7H-thieno[3,2-c]pyridin-5-yl}piperidine stands out due to its combination of three distinct heterocyclic moieties.
Properties
IUPAC Name |
[4-(6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl)piperidin-1-yl]-(5-methyl-1,2-oxazol-3-yl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21N3O2S/c1-12-10-15(18-22-12)17(21)19-6-2-14(3-7-19)20-8-4-16-13(11-20)5-9-23-16/h5,9-10,14H,2-4,6-8,11H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QNXYIVNFLMFPSO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NO1)C(=O)N2CCC(CC2)N3CCC4=C(C3)C=CS4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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